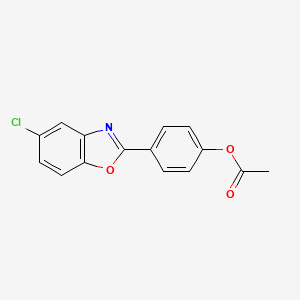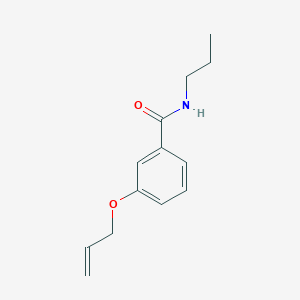
3-prop-2-enoxy-N-propylbenzamide
Overview
Description
3-prop-2-enoxy-N-propylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enoxy-N-propylbenzamide typically involves the reaction of 3-prop-2-enoxybenzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-prop-2-enoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-enoxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The benzamide core can be reduced to form amines or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the benzamide.
Scientific Research Applications
3-prop-2-enoxy-N-propylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-prop-2-enoxy-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzamide core can also interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity. These interactions can result in various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-propylbenzamide: Similar structure but with a bromine atom instead of the prop-2-enoxy group.
3-acetoxy-N-propylbenzamide: Similar structure but with an acetoxy group instead of the prop-2-enoxy group.
3-methoxy-N-propylbenzamide: Similar structure but with a methoxy group instead of the prop-2-enoxy group.
Uniqueness
3-prop-2-enoxy-N-propylbenzamide is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical reactivity and biological activity. This functional group can participate in various chemical reactions, such as oxidation and substitution, and can interact with biological targets in a specific manner. The combination of the benzamide core and the prop-2-enoxy group makes this compound a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
3-prop-2-enoxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-8-14-13(15)11-6-5-7-12(10-11)16-9-4-2/h4-7,10H,2-3,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTLZXFWNTYFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4404476.png)
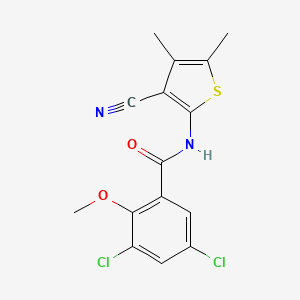
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4404491.png)
![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)
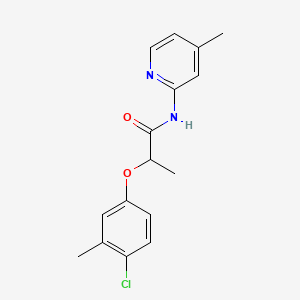
![4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4404516.png)
![1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4404519.png)
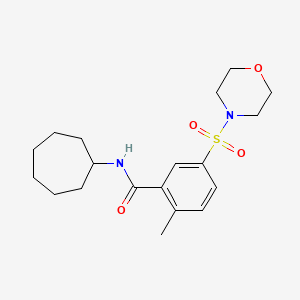
![(2-Chlorophenyl)methyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate](/img/structure/B4404538.png)
![3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4404540.png)
![2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4404547.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate](/img/structure/B4404548.png)
